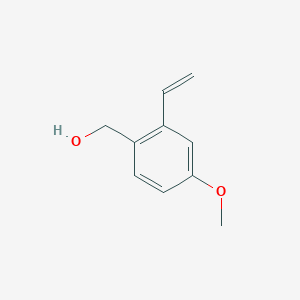![molecular formula C13H14N2S B8427935 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B8427935.png)
4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzothiazole ring fused with a tetrahydrobenzene ring and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of an acid catalyst to form the benzothiazole ring. The phenyl group can be introduced through a subsequent substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry: It exhibits promising activity against various diseases, including cancer and bacterial infections.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like PDK1 and LDHA, thereby disrupting their normal function and inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various biological pathways, making it a potent therapeutic agent.
Comparaison Avec Des Composés Similaires
2-Phenyl-4,5,6,7-tetrahydro-1H-indoles: These compounds share a similar tetrahydrobenzene ring structure but differ in the heterocyclic ring and functional groups.
4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one: This compound has a similar tetrahydrobenzene ring but contains a benzofuran ring instead of a benzothiazole ring.
Uniqueness: 4-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C13H14N2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H14N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15) |
Clé InChI |
OLPVNLPSGVONHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)SC(=N2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B8427876.png)



![1-[3-Fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-1,2-ethanediol](/img/structure/B8427906.png)





![7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8427954.png)
